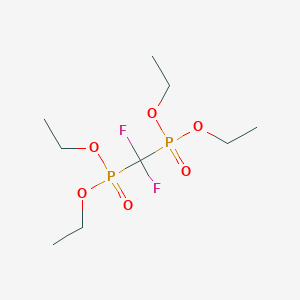
Difluoromethylene-bis-phosphonic acid tetraethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethylene-bis-phosphonic acid tetraethyl ester is a chemical compound known for its unique chemical and physical properties. It is part of a broader class of compounds called bisphosphonates, which are characterized by two phosphonate groups attached to a carbon atom. These compounds are of interest due to their stability, reactivity, and potential applications in various fields, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of difluoromethylene bisphosphonic acid involves the hydrolysis of difluoromethylene phosphonate esters, leading quantitatively to difluoromethylene bisphosphonic acid as a dihydrate. Drying under vacuum can produce either the monohydrate or the anhydrous acid. The process is noted for the compound's thermal stability and the stability of its disodium salt even to strong bases (Burton et al., 1982).
Molecular Structure Analysis
The molecular structure of difluoromethylene-bis-phosphonic acid tetraethyl ester and its derivatives often includes short alkyl side chains carrying phosphonic acid and bis(phosphonic acid). These structures have been synthesized and analyzed for their potential in creating flexible and mechanically tough acidic membranes, particularly for applications like proton-exchange membranes in fuel cells. High acidity and acid concentrations from the bisphosphonic acid lead to enhanced conductivity and thermal stability (Parvole & Jannasch, 2008).
Chemical Reactions and Properties
Difluoromethylene bisphosphonic acid and its derivatives participate in various chemical reactions, including transformations into phosphonothioic acids for evaluating biological effects. These transformations showcase the compound's versatility and potential in biochemical applications (Murano et al., 2003). Another example includes the synthesis of (ω-alkynyl-1-hydroxy-1,1-diyl)bisphosphonic acid tetramethyl esters, highlighting the compound's adaptability in chemical synthesis (Turhanen, 2014).
Physical Properties Analysis
The physical properties of difluoromethylene-bis-phosphonic acid tetraethyl ester derivatives, including their solubility, stability, and thermal behavior, have been thoroughly investigated. For instance, the synthesis of novel fluorinated bisphosphonates with various difluoromethylene groups has been described, with these compounds showing good yields and demonstrating significant interest due to their unique physical properties (Nair et al., 1994).
Chemical Properties Analysis
The chemical properties of difluoromethylene-bis-phosphonic acid tetraethyl ester, such as its acidity, reactivity with other chemicals, and stability, are crucial for its applications. The compound's phosphonic acid groups confer high acidity, making it a candidate for use in materials requiring specific chemical resistances or reactivities. The stability of these compounds under various conditions has been a subject of interest, leading to their potential use in specialized chemical reactions and materials science (Yamabe et al., 2000).
Aplicaciones Científicas De Investigación
Chemical Degradation of Polymers
Researchers have explored the potential of phosphorus-containing esters, including compounds similar to Difluoromethylene-bis-phosphonic acid tetraethyl ester, for the chemical degradation of polymers such as polyurethanes, polycarbonates, and polyamides. These compounds serve as effective degrading agents, facilitating the recycling of polymer wastes. The degradation products, enriched with fire-retardant properties due to their phosphorus content, can be repurposed in the manufacture of rigid polyurethane foams and other materials (Mitova et al., 2013).
Synthesis and Applications of Phosphonic Acids
Phosphonic acids, closely related to the Difluoromethylene-bis-phosphonic acid tetraethyl ester, find widespread application due to their structural analogy with phosphate groups and their bioactive properties. These compounds are used in drug design, bone targeting, the development of supramolecular materials, surface functionalization, analytical purposes, and as phosphoantigens in medical imaging. The review highlights various synthetic routes to phosphonic acids, emphasizing their importance across chemistry, biology, and physics (Sevrain et al., 2017).
Environmental and Wastewater Treatment Applications
The use of phosphonates, including compounds structurally related to Difluoromethylene-bis-phosphonic acid tetraethyl ester, in environmental science and wastewater treatment has been extensively studied. These compounds, known for their resistance to biodegradation, can nevertheless be efficiently removed from wastewater, particularly in plants operated with chemical phosphate precipitation. This suggests their controlled use and removal could mitigate potential environmental impacts (Rott et al., 2018).
Flame Retardancy
Phosphorus-based flame retardants, including those derived from phosphonic acid esters, are critical in enhancing the fire resistance of various materials, notably polymers. Their utility is underscored by their effectiveness in reducing flammability without compromising the material's inherent properties. Research in this area focuses on optimizing the use of phosphorus-containing compounds to achieve the desired level of flame retardancy with minimal environmental impact (Levchik & Weil, 2006).
Mecanismo De Acción
While the specific mechanism of action for Difluoromethylene-bis-phosphonic acid tetraethyl ester is not mentioned in the search results, bisphosphonates, a related class of compounds, inhibit the digestion of bone by encouraging osteoclasts to undergo apoptosis, or cell death, thereby slowing bone loss .
Propiedades
IUPAC Name |
1-[[diethoxyphosphoryl(difluoro)methyl]-ethoxyphosphoryl]oxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20F2O6P2/c1-5-14-18(12,15-6-2)9(10,11)19(13,16-7-3)17-8-4/h5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHWPFRPEUBPSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)(F)P(=O)(OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20F2O6P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473878 |
Source


|
| Record name | AG-H-15746 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoromethylene-bis-phosphonic acid tetraethyl ester | |
CAS RN |
78715-58-9 |
Source


|
| Record name | AG-H-15746 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)
![Benzo[d]thiazol-5-ol](/img/structure/B27958.png)

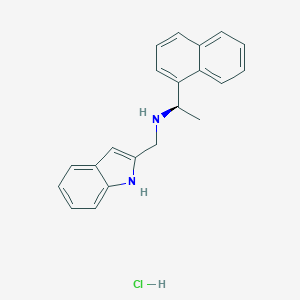
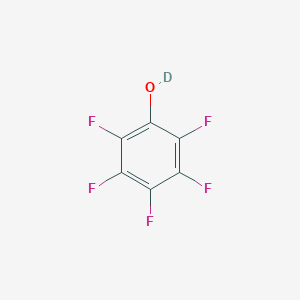
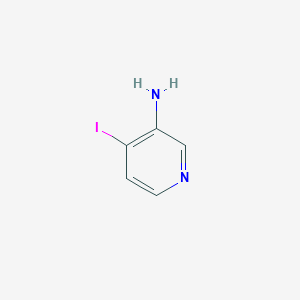
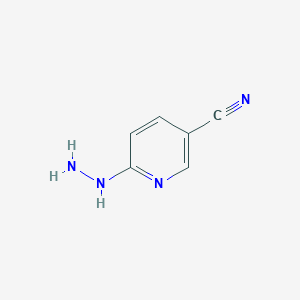
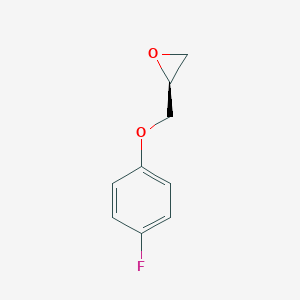

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)
![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)
